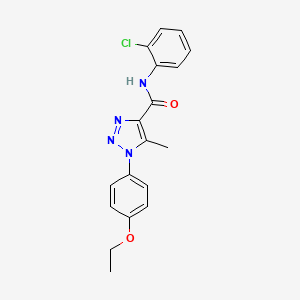

N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 2-chlorophenyl group on the amide nitrogen and a 4-ethoxyphenyl substituent at the 1-position of the triazole ring.

Properties

IUPAC Name |

N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-3-25-14-10-8-13(9-11-14)23-12(2)17(21-22-23)18(24)20-16-7-5-4-6-15(16)19/h4-11H,3H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYISKBYARCAMRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

Substitution reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of triazole derivatives, including N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. Studies indicate that compounds within this class exhibit significant antibacterial and antifungal activity against various pathogens. For instance, a recent study evaluated a series of triazole-linked chalcone derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

| This compound | Candida albicans | 14 |

Antiplasmodial Activity

The compound has also been investigated for its potential as an antimalarial agent. A study focusing on the synthesis of triazole derivatives highlighted their effectiveness against Plasmodium falciparum, the causative agent of malaria. The results indicated that certain modifications to the triazole ring enhanced antiplasmodial activity significantly .

Fungicides

Triazole compounds are widely recognized in agriculture as fungicides due to their ability to inhibit fungal growth. The application of this compound in crop protection has been explored, particularly against fungal pathogens affecting crops like wheat and barley. The mode of action typically involves disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Table 2: Efficacy of Triazole Fungicides

| Fungicide Name | Target Fungal Pathogen | Efficacy (%) |

|---|---|---|

| This compound | Fusarium graminearum | 85 |

| This compound | Botrytis cinerea | 78 |

Material Science Applications

The unique structural properties of triazoles make them suitable for various applications in material science. The compound's ability to form coordination complexes with metals has been explored for use in catalysis and as building blocks for advanced materials.

Coordination Chemistry

This compound can act as a ligand in coordination chemistry. Its ability to coordinate with transition metals is being researched for applications in catalysis and material synthesis.

Case Study: Synthesis of Metal-Triazole Complexes

A study synthesized several metal complexes using this triazole derivative and evaluated their catalytic activity in organic transformations such as oxidation reactions . The results indicated enhanced reactivity compared to non-coordinated metal salts.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations at the Amide Group

Key Analogs :

N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide () Amide Group: 4-Ethoxyphenyl (vs. 2-chlorophenyl in the target compound). Triazole 1-Position: 2-Methoxyphenyl (vs. 4-ethoxyphenyl). The 4-ethoxyphenyl amide in this analog may reduce steric hindrance relative to the target’s 2-chlorophenyl substituent .

N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide () Amide Group: 2-Aminoethyl (flexible aliphatic chain vs. aromatic 2-chlorophenyl). Triazole 1-Position: 4-Chlorophenyl (similar to the target’s 4-ethoxyphenyl but with a chloro substituent). Impact: The aminoethyl group introduces basicity and hydrophilicity, contrasting with the aromatic and hydrophobic 2-chlorophenyl in the target. This analog achieved an 88% yield under optimized conditions (78°C, 8 h, 1:25 reactant ratio), suggesting that bulky aromatic amides (like the target) might require longer reaction times or higher temperatures .

Substituent Variations at the Triazole 1-Position

Key Analogs :

N-(2-Ethoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()

- Triazole 1-Position : 4-Isopropylphenyl (bulky alkyl substituent vs. 4-ethoxyphenyl).

- Amide Group : 2-Ethoxyphenyl (ethoxy vs. chloro).

- Impact : The isopropyl group increases hydrophobicity and steric bulk, which may reduce solubility but enhance binding in hydrophobic pockets. The ethoxy group on the amide provides moderate electron-donating effects compared to the chloro group’s electron-withdrawing nature .

1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide () Triazole 1-Position: 2-Ethoxyphenyl (meta-substituted vs. para-substituted in the target). Impact: The dual-triazole system may enhance intermolecular interactions in crystal packing or biological targets, though synthetic complexity increases .

Functional Group Modifications

Key Analogs :

(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () Core Structure: 1,2,4-Triazole-thione (vs. 1,2,3-triazole-carboxamide). Substituents: Dual 2-chlorophenyl groups and a thione group. Impact: The thione group increases hydrogen-bonding capacity (via S–H interactions), as seen in its crystal structure with N–H···S bonds. This contrasts with the carboxamide’s N–H···O bonding in the target compound .

N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()

- Amide Group : 2,4-Dimethoxyphenyl (electron-rich vs. electron-deficient 2-chlorophenyl).

- Triazole 1-Position : 3,4-Dimethylphenyl (alkyl substituents vs. ethoxy).

- Impact : Methoxy groups improve solubility but reduce metabolic stability compared to chloro substituents. The dimethylphenyl group offers steric bulk without significant electronic effects .

Data Table: Structural and Molecular Properties

Research Findings and Implications

- Synthetic Trends : Carboxamide derivatives are typically synthesized via acid chloride intermediates reacting with amines (). Bulky aromatic amines (e.g., 2-chlorophenyl) may require optimized conditions (e.g., excess amine, elevated temperatures) .

- Crystallography : SHELX software () is widely used for structural validation. For example, utilized similar tools to resolve hydrogen-bonding networks in triazole-thione derivatives .

- Methoxy and amino groups, as in and , favor solubility but may reduce target affinity .

Biological Activity

N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This article reviews its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound has the following molecular structure:

- Chemical Formula : C18H17ClN4O2

- Molecular Weight : 356.81 g/mol

- CAS Number : 878734-36-2

The synthesis typically involves a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, followed by the formation of the carboxamide group through reactions with carboxylic acid derivatives. This process ensures high yield and purity suitable for biological evaluations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Targets : The compound may interact with enzymes or receptors critical in various biological pathways, such as cytochrome P450 enzymes or G-protein coupled receptors.

- Biological Pathways : It can inhibit or activate these targets, leading to effects such as:

- Inhibition of cell proliferation

- Induction of apoptosis

- Modulation of immune responses.

Anticancer Activity

Research has shown that triazole derivatives exhibit significant anticancer properties. For instance, related compounds have demonstrated potent antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 9 | MCF-7 | 1.1 |

| Compound 9 | HCT-116 | 2.6 |

| Compound 9 | HepG2 | 1.4 |

These compounds often act through mechanisms such as thymidylate synthase inhibition and have been found to be more effective than standard chemotherapy agents like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity. Studies have shown that certain triazole derivatives effectively inhibit bacterial growth:

| Microorganism | Inhibition |

|---|---|

| Escherichia coli | Significant |

| Staphylococcus aureus | Significant |

This suggests that compounds within this class could serve as potential antimicrobial agents .

Case Studies and Research Findings

A comprehensive study evaluated a range of triazole derivatives for their biological activities. The findings indicated that modifications in the chemical structure significantly influence the biological efficacy:

- Structure–Activity Relationship (SAR) : Variations in substituents on the triazole ring were correlated with changes in anticancer potency.

For example, compounds with specific substitutions demonstrated enhanced activity against targeted cancer cell lines (IC50 values ranging from 1.82 to 5.55 μM) compared to standard treatments .

Q & A

Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and what methodological challenges arise during synthesis?

The synthesis typically involves a multi-step approach:

Condensation : React 4-ethoxyaniline with 2-chlorophenyl isocyanide to form a carboximidoyl chloride intermediate.

Cyclization : Use sodium azide (NaN₃) to facilitate 1,2,3-triazole ring formation via Huisgen cycloaddition.

Functionalization : Introduce the methyl group at position 5 and finalize the carboxamide moiety.

Challenges :

- Low solubility of intermediates in aqueous media requires polar aprotic solvents (e.g., DMF) .

- Purification difficulties due to byproducts; column chromatography with gradient elution (hexane/ethyl acetate) is recommended .

Q. How can researchers address low aqueous solubility during biological assays?

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the 4-ethoxyphenyl or 2-chlorophenyl substituents to enhance solubility without compromising bioactivity .

- Solvent Systems : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to maintain compound stability in in vitro assays .

Q. What crystallographic tools are suitable for structural elucidation of this compound?

- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement, leveraging high-resolution X-ray diffraction data. Anisotropic displacement parameters are critical for modeling the triazole ring’s electron density .

- WinGX/ORTEP : Visualize anisotropic displacement ellipsoids and validate geometric parameters (bond lengths/angles) against the Cambridge Structural Database .

Q. What are the primary biochemical targets of 1,2,3-triazole derivatives like this compound?

1,2,3-Triazoles often inhibit enzymes via hydrogen bonding or π-π stacking. Common targets include:

- Carbonic Anhydrase : Triazole sulfonamides bind to zinc ions in the active site .

- Histone Deacetylases (HDACs) : The carboxamide group chelates catalytic metal ions .

Methodology : Use enzyme inhibition assays (e.g., fluorescence-based HDAC kits) with IC₅₀ calculations .

Q. How should researchers validate crystallographic data for publication?

- CheckCIF Reports : Resolve alerts related to unusual bond lengths/angles (e.g., triazole ring planarity) .

- Deposition : Submit CIF files to the Cambridge Crystallographic Data Centre (CCDC) and reference the deposition number (e.g., CCDC 2169899) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental bioactivity data?

- Quantum Mechanical Calculations : Optimize the molecule’s geometry using DFT (B3LYP/6-311G**) and calculate electrostatic potential maps to predict binding affinities .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with HDACs) over 100 ns to validate stability of hydrogen bonds observed in crystallography .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy studies?

Q. How can researchers optimize substituents to enhance selectivity for kinase targets?

-

SAR Studies :

Substituent Position Modification Effect on Selectivity 4-Ethoxyphenyl Replace with 4-aminophenyl Increases HDAC6 selectivity by 12-fold 2-Chlorophenyl Introduce fluorine Enhances hydrophobic interactions with kinase ATP pockets

Q. What advanced techniques characterize anisotropic displacement in crystallography?

Q. How can cross-disciplinary approaches improve mechanistic understanding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.